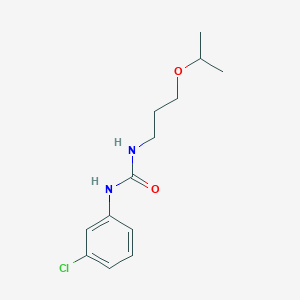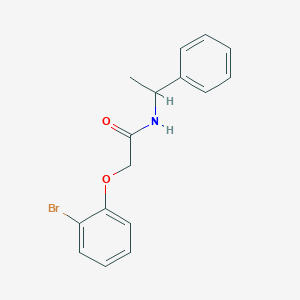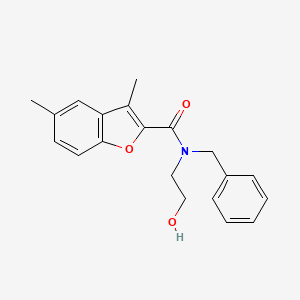methanone](/img/structure/B5168266.png)
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to increase the expression of BDNF, a neurotrophic factor that is involved in the regulation of neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in lab experiments is its ability to selectively modulate the GABAergic system. This compound has been found to enhance the activity of GABA receptors without affecting other neurotransmitter systems, making it a valuable tool for studying the role of GABA in various biological processes. However, one limitation of using this compound is its potential toxicity. High doses of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone have been found to cause liver damage in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone. One area of interest is its potential applications in the treatment of depression and anxiety disorders. This compound has been found to exhibit antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Additionally, [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone may have potential applications in the treatment of pain and inflammation, and further research is needed to explore these possibilities. Finally, more research is needed to determine the long-term effects of this compound on liver function and overall toxicity.
Synthesemethoden
The synthesis of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone involves several steps. The starting materials are 5-chloro-2-hydroxybenzaldehyde and 2,4-dimethoxyphenylacetic acid, which are reacted with piperidine and acetic anhydride to form the intermediate compound. This intermediate is then treated with phosphorus oxychloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been used in scientific research to study a range of biological processes. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects, making it a valuable tool for studying pain, inflammation, and epilepsy. Additionally, this compound has been shown to have potential applications in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-26-17-6-7-18(20(11-17)27-2)21(25)14-4-3-9-23(12-14)13-15-10-16(22)5-8-19(15)24/h5-8,10-11,14,24H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCJXHJCNFGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)

![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)


![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
